molecular formula C6H7NO4 B052468 2,6-Dioxopiperidine-4-carboxylic acid CAS No. 6973-55-3

2,6-Dioxopiperidine-4-carboxylic acid

Cat. No. B052468
CAS RN: 6973-55-3
M. Wt: 157.12 g/mol
InChI Key: QQGLSDQDZJVJSB-UHFFFAOYSA-N
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Description

2,6-Dioxopiperidine-4-carboxylic acid is a chemical compound with the molecular formula C6H7NO4 . It is used for research and development purposes .


Molecular Structure Analysis

The molecular structure of 2,6-Dioxopiperidine-4-carboxylic acid is represented by the InChI code 1S/C6H7NO4/c8-4-1-3 (6 (10)11)2-5 (9)7-4/h3H,1-2H2, (H,10,11) (H,7,8,9) . The molecular weight of this compound is 157.13 .


Physical And Chemical Properties Analysis

The physical form of 2,6-Dioxopiperidine-4-carboxylic acid is solid .

Scientific Research Applications

  • Synthesis of Spirocyclic 2,6-Dioxopiperazine Derivatives : González-Vera, García-López, and Herranz (2005) and (2007) describe a method for synthesizing spirocyclic 2,6-dioxopiperazines from amino acid-derived alpha-quaternary alpha-amino nitriles. This process involves cyano hydration, followed by base-mediated cyclization and N-alkylation, and is applicable to various amino acid derivatives (González-Vera, García-López, & Herranz, 2005) (González-Vera, García-López, & Herranz, 2007).

  • Application in Material Science and Biochemistry : Toniolo, Crisma, and Formaggio (1998) discuss the application of a related compound, 2,2,6,6-tetramethylpiperidine-1-oxyl-4-amino-4-carboxylic acid, in material science and biochemistry. This compound serves as an effective β-turn and 310/α-helix inducer in peptides and as an electron spin resonance probe and fluorescence quencher (Toniolo, Crisma, & Formaggio, 1998).

  • Assay in Penicillin G Biosynthesis : Kurz↦kowski and colleagues (1990) used 6-oxopiperidine-2-carboxylic acid in fermentations of Penicillium chrysogenum PQ-96, showing its accumulation during penicillin G biosynthesis. This demonstrates its relevance in the biosynthetic pathways of penicillin (Kurz↦kowski et al., 1990a) (Kurz↦kowski et al., 1990b).

  • Role in Glutarimides Synthesis and Pharmacology : Popovic-Djordjevic et al. (2014) discuss the biological activity and synthetic methods of glutarimides, including 2,6-dioxopiperidines. These compounds have a variety of pharmacological activities, acting as receptor antagonists, anti-inflammatory agents, and tumor suppressing agents. The paper also covers general methods for synthesizing six-membered imide rings, important for the production of pharmacologically active compounds (Popovic-Djordjevic et al., 2014).

  • Other Applications in Chemical Synthesis : Additional studies by various authors explore different aspects of 2,6-dioxopiperidine-4-carboxylic acid and related compounds in chemical synthesis, including their roles in creating chiral building blocks, facilitating amide bond formation, and generating reactive intermediates in peptide synthesis (Takahata et al., 2002) (Yamamoto, Yatagai, & Maruyama, 1980) (Crisma et al., 1997).

Safety And Hazards

The safety data sheet for 2,6-Dioxopiperidine-4-carboxylic acid indicates that it is harmful if swallowed, toxic in contact with skin or if inhaled, and causes severe skin burns and eye damage . It is also harmful to aquatic life .

properties

IUPAC Name

2,6-dioxopiperidine-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H7NO4/c8-4-1-3(6(10)11)2-5(9)7-4/h3H,1-2H2,(H,10,11)(H,7,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QQGLSDQDZJVJSB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CC(=O)NC1=O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H7NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00285017
Record name 2,6-dioxopiperidine-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00285017
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

157.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,6-Dioxopiperidine-4-carboxylic acid

CAS RN

6973-55-3
Record name 6973-55-3
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=40229
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Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 2,6-dioxopiperidine-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00285017
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2,6-DIOXO-4-PIPERIDINECARBOXYLIC ACID
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
4
Citations
PC Gomes, BM de Souza, NB Dias… - Toxicon, 2011 - Elsevier
Nigriventrine was isolated from the “armed” spider Phoneutria nigriventer, in which it constitutes about 0.4% of the total venom content. Its structure was determined to be [1,1′-(1-…
Number of citations: 18 www.sciencedirect.com
M Ferles, O Kocián, S Rádl - Collection of Czechoslovak …, 1978 - cccc.uochb.cas.cz
1630 Ferles, Kocian, Radl: this result with the reduction of 4-pyridinecarboxylic acid with zinc and acetic acid\where a mixture of 4-pyridylmethanol and 4-methylpyridine is formed, we …
Number of citations: 8 cccc.uochb.cas.cz
NL Daly, D Wilson - Toxicon, 2018 - Elsevier
Arthropods are a diverse and ancient group of invertebrate animals, which constitute approximately 75–85% of all known species on earth. Many arthropod species, such as spiders, …
Number of citations: 26 www.sciencedirect.com
PC Gomes, MS Palma - Spider venoms, 2016 - researchgate.net
Spiders occupy most of the ecological niches of the planet, revealing a huge adaptive plasticity, reflected in the chemical diversity of their venom toxins. The spiders are distributed …
Number of citations: 7 www.researchgate.net

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